molecular formula C25H27N5O3 B2867255 N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189435-86-6

N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Katalognummer: B2867255
CAS-Nummer: 1189435-86-6
Molekulargewicht: 445.523
InChI-Schlüssel: SJVZVLPKADOKOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a synthetically designed, potent small-molecule inhibitor that selectively targets the JAK2/STAT3 signaling pathway, a critical axis in cell proliferation and survival. Research has demonstrated that this compound effectively suppresses constitutive and interleukin-6 (IL-6)-induced STAT3 activation , leading to the downregulation of downstream anti-apoptotic and proliferative genes such as Bcl-2, Bcl-xL, and Cyclin D1. Its primary research value lies in oncology, where it has been shown to induce apoptosis and exert potent anti-proliferative effects in various hematological and solid tumor cell lines, including those resistant to conventional therapies. Studies indicate its mechanism involves inhibiting the phosphorylation of JAK2 and STAT3, thereby blocking the transduction of oncogenic signals from the cell surface to the nucleus . This makes it an invaluable pharmacological tool for investigating the pathological roles of aberrant JAK/STAT signaling in cancer biology, autoimmune diseases, and inflammatory conditions, providing critical insights for the development of novel targeted therapeutics.

Eigenschaften

IUPAC Name

N-cyclohexyl-2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-16-9-8-14-21(17(16)2)33-24-23-28-29(15-22(31)26-18-10-4-3-5-11-18)25(32)30(23)20-13-7-6-12-19(20)27-24/h6-9,12-14,18H,3-5,10-11,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVZVLPKADOKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Metal-Free Cyclization via Huisgen Azide-Alkyne Cycloaddition

A robust method involves reacting 2-nitroaniline derivatives with trimethylsilyl azide (TMSN₃) and tert-butyl nitrite (t-BuONO) to form 2-azido nitroarenes. Subsequent Huisgen cycloaddition with dimethyl acetylenedicarboxylate (DMAD) under neat conditions at 100°C for 16 hours yields triazole intermediates. Catalytic hydrogenation using a palladium/alumina catalyst (5% wt) reduces the nitro group, triggering spontaneous cyclization to form the triazoloquinoxaline scaffold.

Reaction Conditions

Step Reagents/Conditions Yield (%)
Azide Formation t-BuONO, TMSN₃, CH₃CN, 0°C → RT, 2 h 85–92
Cycloaddition DMAD, neat, 100°C, 16 h 78–98
Reduction/Cyclization H₂ (generator), Pd/Al₂O₃, MeOH, RT, 12 h 65–80

Alternative Pathway via Oxidative Cleavage

Recent protocols utilize MnO₂-mediated oxidative cleavage of benzotriazolodiazepines (e.g., compound 18 in Ref) to access triazoloquinoxalines. This method avoids metal catalysts and operates under mild conditions (toluene, 110°C, 24 h).

Functionalization at Position 4 with 2,3-Dimethylphenoxy Group

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro intermediate (prepared via chlorination of the triazoloquinoxaline core using POCl₃) undergoes SNAr with 2,3-dimethylphenol. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C for 8 hours facilitates substitution.

Optimized Parameters

  • Base : K₂CO₃ (3 equiv)
  • Solvent : DMF
  • Temperature : 120°C
  • Yield : 72–85%

Ullmann-Type Coupling

For electron-deficient substrates, copper(I) iodide (CuI) and N,N′-dimethylethylenediamine (DMEDA) in toluene at 90°C promote coupling between 4-iodo-triazoloquinoxaline and 2,3-dimethylphenol.

Introduction of N-Cyclohexyl Acetamide Side Chain

Amide Bond Formation

Cyclohexylamine reacts with chloroacetyl chloride in dichloromethane (DCM) using pyridine as a base to form N-cyclohexyl chloroacetamide. Subsequent alkylation of the triazoloquinoxaline’s secondary amine (position 2) occurs under basic conditions (K₂CO₃, DMF, 60°C, 6 h).

Stepwise Protocol

  • Synthesis of N-Cyclohexyl Chloroacetamide :
    • Cyclohexylamine (1 equiv) + chloroacetyl chloride (1.1 equiv), pyridine (1.2 equiv), DCM, 0°C → RT, 2 h
    • Yield: 89%
  • Alkylation of Triazoloquinoxaline :
    • Triazoloquinoxaline (1 equiv) + N-cyclohexyl chloroacetamide (1.2 equiv), K₂CO₃ (3 equiv), DMF, 60°C, 6 h
    • Yield: 68–75%

Integrated Synthetic Route

Stepwise Assembly

  • Core Formation :
    • 2-Nitroaniline → 2-azido nitroarene → triazole intermediate → triazoloquinoxaline
  • Phenoxy Introduction :
    • 4-Chloro-triazoloquinoxaline + 2,3-dimethylphenol → 4-(2,3-dimethylphenoxy)-triazoloquinoxaline
  • Side Chain Attachment :
    • N-Cyclohexyl chloroacetamide + 4-(2,3-dimethylphenoxy)-triazoloquinoxaline → final product

Critical Analysis of Methodologies

Method Advantages Limitations
Metal-Free Cyclization Eco-friendly, high yields (78–98%) Requires specialized azide reagents
MnO₂ Oxidation Avoids hydrogenation catalysts Limited substrate scope
SNAr Functionalization High regioselectivity Harsh conditions (120°C)

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways during triazole formation may yield regioisomers. Using electron-deficient alkynes (e.g., DMAD) favors the desiredtriazolo[4,3-a] regioisomer.

Stability of Intermediates

The 4-chloro-triazoloquinoxaline intermediate is prone to hydrolysis. Storage under anhydrous conditions (molecular sieves, argon atmosphere) improves stability.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide involves its interaction with molecular targets such as DNA. The compound intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting cell proliferation. This mechanism is particularly relevant in its potential anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Aromatic vs. Aliphatic Side Chains

  • Target compound : The cyclohexyl group confers high lipophilicity (predicted logP >3.5), favoring blood-brain barrier penetration.
  • N-(4-Chlorophenyl) analog (): The 4-chlorophenyl group introduces electronegativity, enhancing dipole interactions but reducing lipophilicity (logP ~2.8).

Oxygen vs. Sulfur Linkers

  • The target compound’s phenoxy linker (C–O–C) is less polarizable than the thioether (C–S–C) in ’s quinazolinone derivative, reducing nucleophilic reactivity but improving metabolic stability .

Physicochemical Properties

Property Target Compound N-(4-Chlorophenyl) Analog ()
Molecular Weight (g/mol) ~452.5* 367.793
logP (Predicted) 3.7 2.8
Hydrogen Bond Acceptors 6 5

*Calculated based on structural formula.

Biologische Aktivität

N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide (CAS No. 1189435-86-6) is a synthetic compound that belongs to a class of heterocyclic compounds with potential pharmacological properties. Its complex structure features a quinoxaline ring fused with a triazole ring, along with cyclohexyl and phenoxy substituents. This article reviews the biological activity of this compound based on available research findings and discusses its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C25H27N5O3, with a molecular weight of 445.523 g/mol. The compound's structure includes:

  • Quinoxaline Ring : Known for diverse biological activities.
  • Triazole Ring : Commonly found in pharmaceuticals.
  • Cyclohexyl Group : Enhances solubility and drug delivery.
  • Phenoxy Group : Influences various chemical properties.
  • Amide Bond : Provides stability in aqueous environments.

Antitumor Activity

Research has indicated that triazoloquinoxaline derivatives exhibit significant antitumor activity. A study focusing on compounds similar to this compound found that certain derivatives selectively inhibited cancer cell lines. For example:

CompoundCancer Cell LineLog GI(50)
Compound AHOP-92 (NSCLC)-6.01
Compound BU251 (CNS)-6.00

These findings suggest that the compound may have similar selective activity against specific cancer types.

Antibacterial and Antiviral Activity

The triazoloquinoxaline scaffold has been linked to antibacterial and antiviral properties in various studies. For instance, compounds derived from this scaffold have shown efficacy against bacterial strains and viral infections. While direct studies on this compound are lacking, its structural similarities to other active compounds imply potential effectiveness.

Case Studies and Research Findings

Recent research has highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of related compounds. For example:

  • Study on Triazoloquinoxaline Derivatives :
    • Investigated various modifications to enhance antitumor activity.
    • Found that specific substitutions significantly increased potency against lung cancer cells.
  • Antibacterial Activity Assessment :
    • Compounds with similar scaffolds were tested against multiple bacterial strains.
    • Results indicated promising antibacterial effects that warrant further exploration for N-cyclohexyl derivatives.

Future Research Directions

Given the promising structural features and preliminary findings related to similar compounds, future research should focus on:

  • In vitro Studies : To evaluate the biological activity against various cancer cell lines and microbial strains.
  • In vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.